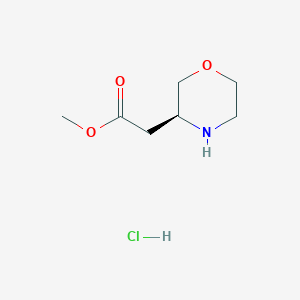(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
CAS No.: 1799443-47-2
Cat. No.: VC2888468
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1799443-47-2 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
| Standard InChI Key | YLONGJCTTJXALT-RGMNGODLSA-N |
| Isomeric SMILES | COC(=O)C[C@H]1COCCN1.Cl |
| SMILES | COC(=O)CC1COCCN1.Cl |
| Canonical SMILES | COC(=O)CC1COCCN1.Cl |
Introduction
Chemical Structure and Properties
Structural Information
(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral compound featuring a morpholine ring with a methyl acetate group attached at the 3-position. The compound has the S-configuration at the stereogenic center, which is crucial for its specific biological and chemical properties.
The structural representation can be expressed through various chemical notations:
| Parameter | Value |
|---|---|
| IUPAC Name | methyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride |
| Isomeric SMILES | COC(=O)C[C@H]1COCCN1.Cl |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
| Standard InChIKey | YLONGJCTTJXALT-RGMNGODLSA-N |
The molecular structure consists of a six-membered morpholine ring containing both an oxygen and a nitrogen atom, with the acetate group attached to the carbon adjacent to the nitrogen atom.
Physical and Chemical Properties
The physical and chemical properties of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride are essential for understanding its behavior in various experimental conditions:
| Property | Value |
|---|---|
| CAS Number | 1799443-47-2 |
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Appearance | Not specified in available data |
| Solubility | Specific solvent requirements vary; solubility can be enhanced by heating to 37°C and sonic oscillation |
The compound exists as a hydrochloride salt, which generally improves its stability and solubility in aqueous solutions compared to its free base form .
Stereochemistry and Chirality
The stereochemistry of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a defining characteristic that differentiates it from its enantiomer:
-
The compound contains one defined stereocenter at the 3-position of the morpholine ring
-
The S-configuration refers to the specific spatial arrangement of atoms around this chiral center
-
This stereochemistry is crucial for its applications in stereoselective studies
-
The compound's molecular structure includes one defined atom stereocenter with no undefined stereocenters
The chirality of this compound gives it unique properties in biological systems, where stereochemical recognition is often critical for molecular interactions.
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature storage is acceptable |
| Moisture | Keep away from moisture |
| Container | Use sealed storage containers |
| Stock Solutions (-80°C) | Use within 6 months |
| Stock Solutions (-20°C) | Use within 1 month |
For prepared solutions, it is recommended to store in separate packages to avoid product degradation caused by repeated freezing and thawing cycles .
Solution Preparation Guidelines
When preparing solutions of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride:
-
Select appropriate solvents based on the specific experimental requirements
-
To enhance solubility, heat the sample to 37°C and use ultrasonic bath oscillation
-
Sample solutions are typically provided at concentrations of 10mM in 25 μL volumes for research purposes
-
Shipping conditions vary: evaluation sample solutions are shipped with blue ice, while other quantities may be shipped at room temperature or with blue ice upon request
These handling guidelines ensure that the compound maintains its chemical integrity throughout experimental procedures.
Research Applications
Structural Features Relevant to Research
Several structural features make this compound valuable for research purposes:
| Structural Feature | Research Relevance |
|---|---|
| Morpholine Ring | Common in bioactive compounds; contributes to favorable pharmacokinetic properties |
| Chiral Center | Enables stereospecific interactions with biological targets |
| Ester Functionality | Potential for further derivatization; may serve as a prodrug feature |
| Hydrochloride Salt | Improves stability and solubility for experimental use |
These structural elements collectively contribute to the compound's utility in various research applications, particularly those involving stereochemistry and structure-activity relationships.
Comparison with Related Compounds
Enantiomeric Comparison
A direct comparison with its enantiomer reveals important differences and similarities:
| Parameter | (S)-Methyl 2-(morpholin-3-yl)acetate HCl | (R)-Methyl 2-(morpholin-3-yl)acetate HCl |
|---|---|---|
| CAS Number | 1799443-47-2 | 1217685-44-3 |
| Molecular Weight | 195.64 g/mol | 195.64 g/mol |
| Molecular Formula | C7H14ClNO3 | C7H14ClNO3 |
| Stereochemistry | S-configuration | R-configuration |
| InChIKey | YLONGJCTTJXALT-RGMNGODLSA-N | YLONGJCTTJXALT-FYZOBXCZSA-N |
Both compounds share identical physical properties but differ in their three-dimensional arrangement at the stereocenter, which can lead to significantly different biological activities and interactions .
Structure-Activity Relationships
The structural features of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride have specific implications for its activity:
-
The morpholine ring is a common structural motif in compounds with various biological activities
-
The acetate group provides a point for potential metabolic transformation or further chemical modification
-
The S-configuration at the stereocenter likely confers specific binding preferences to chiral biological targets
-
Comparison with the R-enantiomer could provide valuable insights into the stereoselectivity of biological interactions
These structure-activity relationships highlight the importance of stereochemistry in determining compound behavior in biological systems.
| Restriction Type | Details |
|---|---|
| Research Designation | For research use only |
| Human/Veterinary Use | Not approved for human or veterinary applications |
| Commercial Applications | Limited to research contexts |
| Regulatory Status | Subject to laboratory chemical regulations |
These restrictions emphasize the compound's current position as a research tool rather than a therapeutic agent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume